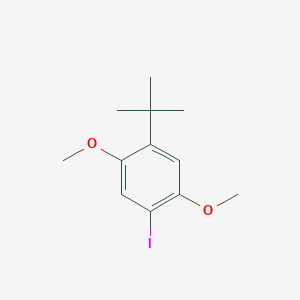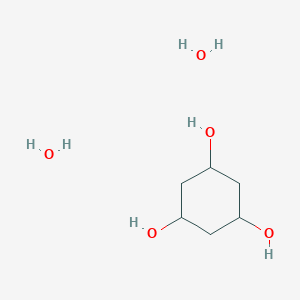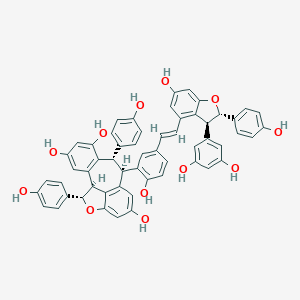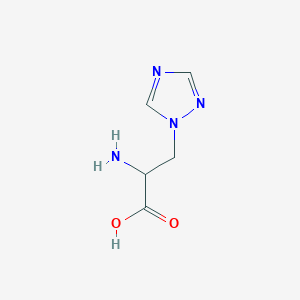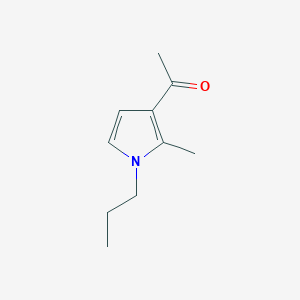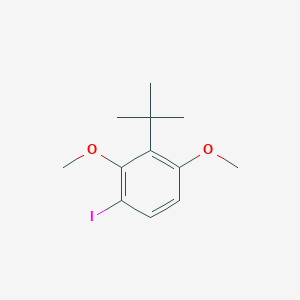
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of benzene and is commonly referred to as TIDB. TIDB has been found to have potential applications in various fields such as medicine, materials science, and organic chemistry.
Scientific Research Applications
TIDB has been extensively studied for its potential applications in various fields. In organic chemistry, TIDB has been used as a building block for the synthesis of other compounds. TIDB has also been studied for its potential use in materials science, where it has been found to have unique electronic and optical properties.
Mechanism Of Action
The mechanism of action of TIDB is not fully understood. However, it has been suggested that TIDB may act as a radical initiator, which can initiate various chemical reactions. TIDB has also been found to have potential as a photocatalyst, which can be used to drive chemical reactions using light energy.
Biochemical And Physiological Effects
The biochemical and physiological effects of TIDB have not been extensively studied. However, it has been suggested that TIDB may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. TIDB has also been found to have potential as an antibacterial agent.
Advantages And Limitations For Lab Experiments
TIDB has several advantages for lab experiments. It is relatively easy to synthesize, and it has unique properties that make it useful in various fields. However, TIDB has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. TIDB is also relatively expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for research on TIDB. One area of research is the development of new synthetic methods for TIDB that are more efficient and cost-effective. Another area of research is the study of TIDB's potential as a photocatalyst for various chemical reactions. Additionally, more research is needed to fully understand the mechanism of action of TIDB and its potential applications in medicine and materials science.
Conclusion:
In conclusion, 3-Tert-butyl-1-iodo-2,4-dimethoxybenzene is a unique chemical compound that has potential applications in various fields. Its synthesis method is relatively straightforward, and it has been extensively studied for its potential uses in organic chemistry, materials science, and medicine. While there is still much to learn about TIDB, its unique properties make it an exciting area of research for the future.
Synthesis Methods
The synthesis of TIDB involves the reaction of 3-tert-butyl-2,4-dimethoxyphenol with iodine in the presence of a catalyst such as copper (I) iodide. The reaction takes place under reflux conditions in a solvent such as chloroform or dichloromethane. The resulting product is purified using column chromatography or recrystallization techniques.
properties
CAS RN |
1243853-03-3 |
|---|---|
Product Name |
3-Tert-butyl-1-iodo-2,4-dimethoxybenzene |
Molecular Formula |
C12H17IO2 |
Molecular Weight |
320.17 g/mol |
IUPAC Name |
3-tert-butyl-1-iodo-2,4-dimethoxybenzene |
InChI |
InChI=1S/C12H17IO2/c1-12(2,3)10-9(14-4)7-6-8(13)11(10)15-5/h6-7H,1-5H3 |
InChI Key |
ULDPRVMZTHPXSH-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1OC)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



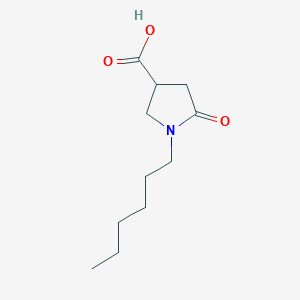

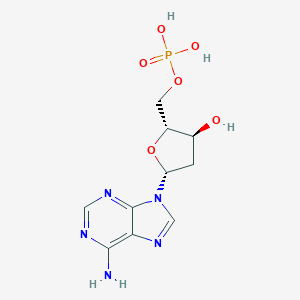
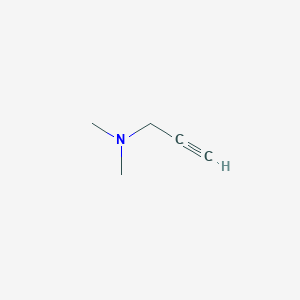
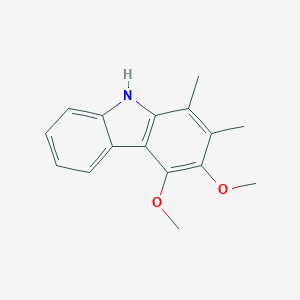
![[(4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-acetic acid](/img/structure/B52573.png)
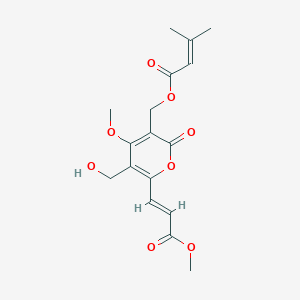
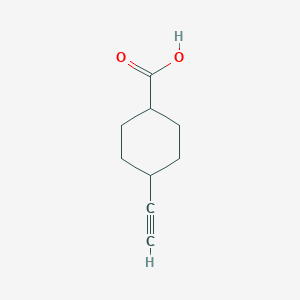
![4-[2-(trans-4-Propylcyclohexyl)ethyl]cyclohexanone](/img/structure/B52578.png)
